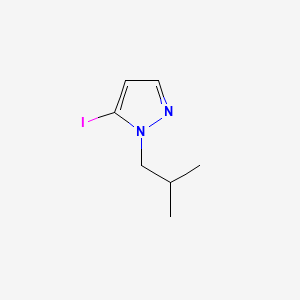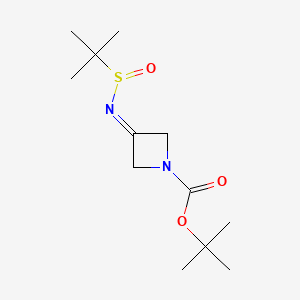
4-Chloro-2-Methylphenol--d3,OD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-Methylphenol–d3,OD is a deuterated derivative of 4-Chloro-2-Methylphenol, a compound with the molecular formula C7H7ClO. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. It appears as a white crystalline solid and is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-Methylphenol–d3,OD can be synthesized through the chlorination of 2-Methylphenol (o-cresol) in the presence of a deuterated solvent. The reaction typically involves the use of chlorine gas and a catalyst such as ferric chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the chlorination process .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-Methylphenol–d3,OD involves large-scale chlorination reactors where 2-Methylphenol is continuously fed and reacted with chlorine gas. The process is monitored to ensure the purity and yield of the final product. The deuterated version is specifically prepared using deuterated solvents to replace hydrogen atoms with deuterium .
化学反应分析
Types of Reactions
4-Chloro-2-Methylphenol–d3,OD undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 2-Methylphenol.
Substitution: It undergoes electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are used under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields 2-Methylphenol.
Substitution: Results in various substituted phenols depending on the nucleophile used.
科学研究应用
4-Chloro-2-Methylphenol–d3,OD is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as an antimicrobial agent.
Industry: Utilized in the production of disinfectants and preservatives
作用机制
The mechanism of action of 4-Chloro-2-Methylphenol–d3,OD involves its interaction with various molecular targets. It acts as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi, leading to cell lysis. The compound’s phenolic structure allows it to interfere with enzyme activity, thereby inhibiting microbial growth .
相似化合物的比较
Similar Compounds
4-Chloro-3-Methylphenol: Similar in structure but differs in the position of the methyl group.
4-Chloro-2-Methylphenoxyacetic Acid: Contains an additional acetic acid group.
Chloroxylenol (4-Chloro-3,5-Dimethylphenol): Has two methyl groups in addition to the chlorine atom
Uniqueness
4-Chloro-2-Methylphenol–d3,OD is unique due to its deuterated nature, which provides enhanced stability and allows for detailed studies using techniques like nuclear magnetic resonance spectroscopy. This makes it particularly valuable in research settings where precise measurements and analyses are required .
属性
CAS 编号 |
1219804-06-4 |
|---|---|
分子式 |
C7H7ClO |
分子量 |
146.606 |
IUPAC 名称 |
1-chloro-2,3,6-trideuterio-4-deuteriooxy-5-methylbenzene |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD |
InChI 键 |
RHPUJHQBPORFGV-KVJLOAJYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)O |
同义词 |
4-Chloro-2-Methylphenol--d3,OD |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
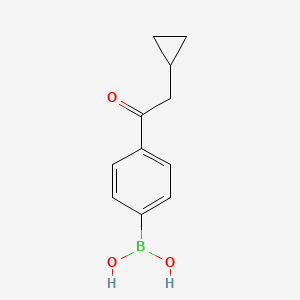
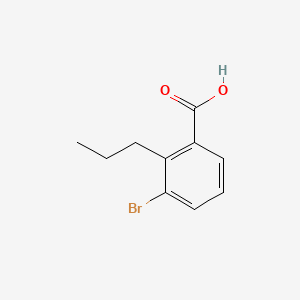
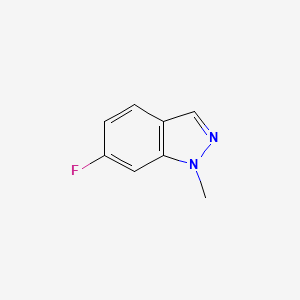
![4,5-Dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] hydrochloride](/img/structure/B578548.png)
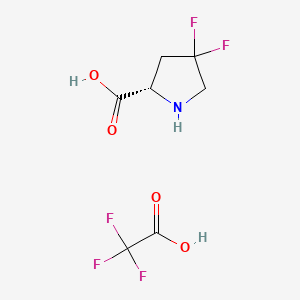
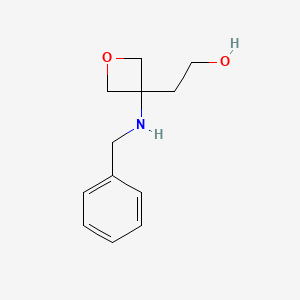
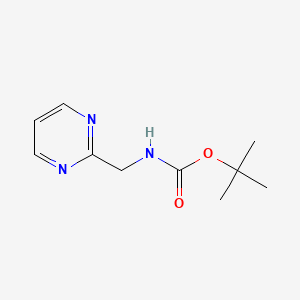
![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)
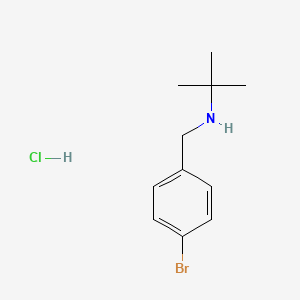
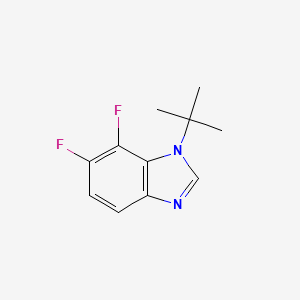
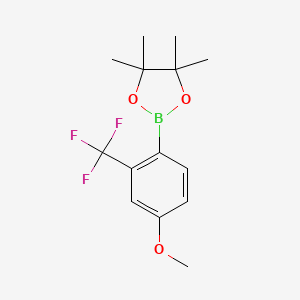
![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)
